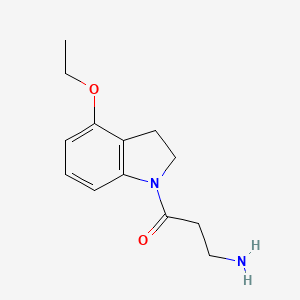
3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one
Descripción general
Descripción
3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is a synthetic organic compound that features an indole ring system Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The ethoxy group can be introduced through an etherification reaction, and the amino group can be added via reductive amination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield indole-2,3-dione derivatives, while reduction can produce 3-amino-1-(4-ethoxyindolin-1-yl)propan-1-ol.
Aplicaciones Científicas De Investigación
3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, influencing signal transduction pathways. The amino group may form hydrogen bonds with active sites of enzymes, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .
Comparación Con Compuestos Similares
- 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one
- 3-Amino-1-(4-ethoxyindolin-1-yl)butan-1-one
- 3-Amino-1-(4-ethoxyindolin-1-yl)propan-2-one
Uniqueness: 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity.
Propiedades
IUPAC Name |
3-amino-1-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12-5-3-4-11-10(12)7-9-15(11)13(16)6-8-14/h3-5H,2,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFIEWDSVLEYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480919.png)
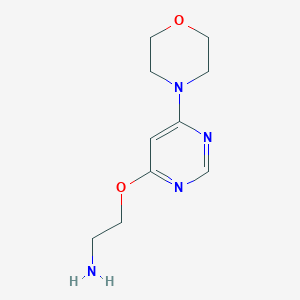
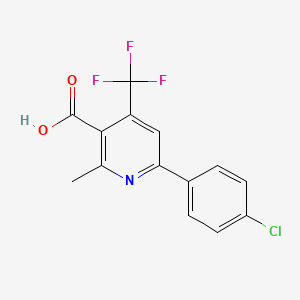
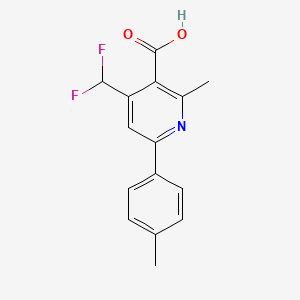
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carbonitrile](/img/structure/B1480925.png)
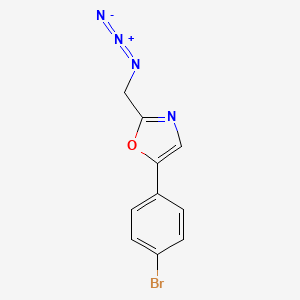
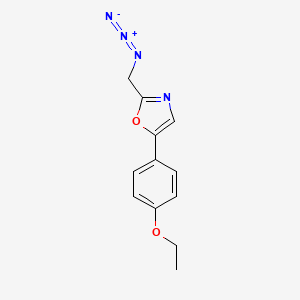
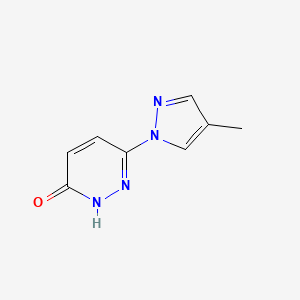



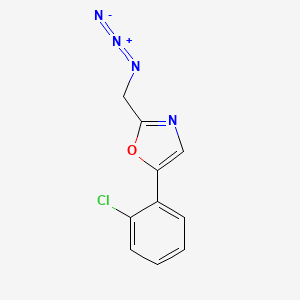
![2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480938.png)
![Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1480939.png)
